molecular formula C9H21Br3Cl3O7P B14607525 Phosphoric acid--1-bromo-1-chloropropan-1-ol (1/3) CAS No. 60031-60-9

Phosphoric acid--1-bromo-1-chloropropan-1-ol (1/3)

Cat. No.: B14607525
CAS No.: 60031-60-9
M. Wt: 618.3 g/mol
InChI Key: GUSMJCKFYWOMER-UHFFFAOYSA-N
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Description

Phosphoric acid–1-bromo-1-chloropropan-1-ol (1/3) is a unique chemical compound that combines the properties of phosphoric acid with those of halogenated alcohols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid–1-bromo-1-chloropropan-1-ol typically involves the reaction of 1-bromo-3-chloropropane with phosphoric acid. The reaction conditions often include the use of a solvent such as acetonitrile and may require heating to facilitate the reaction . The process can be optimized by adjusting the concentration of reactants and the reaction temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid–1-bromo-1-chloropropan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .

Mechanism of Action

The mechanism of action of phosphoric acid–1-bromo-1-chloropropan-1-ol involves its interaction with molecular targets through its halogenated and phosphoric acid functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modifying their structure and function . The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphoric acid–1-bromo-1-chloropropan-1-ol is unique due to the combination of its halogenated and phosphoric acid functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.

Properties

CAS No.

60031-60-9

Molecular Formula

C9H21Br3Cl3O7P

Molecular Weight

618.3 g/mol

IUPAC Name

1-bromo-1-chloropropan-1-ol;phosphoric acid

InChI

InChI=1S/3C3H6BrClO.H3O4P/c3*1-2-3(4,5)6;1-5(2,3)4/h3*6H,2H2,1H3;(H3,1,2,3,4)

InChI Key

GUSMJCKFYWOMER-UHFFFAOYSA-N

Canonical SMILES

CCC(O)(Cl)Br.CCC(O)(Cl)Br.CCC(O)(Cl)Br.OP(=O)(O)O

Origin of Product

United States

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